molecular formula C16H12ClFN4O B4381638 4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B4381638
M. Wt: 330.74 g/mol
InChI Key: GJUMSPBRJGUMDR-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

4-chloro-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-13-7-5-11(6-8-13)15(23)20-16-19-10-22(21-16)9-12-3-1-2-4-14(12)18/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUMSPBRJGUMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-fluorobenzyl bromide: This intermediate can be synthesized by reacting 2-fluorotoluene with bromine in the presence of a catalyst.

    Formation of 1-(2-fluorobenzyl)-1H-1,2,4-triazole: This step involves the reaction of 2-fluorobenzyl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

    Synthesis of 4-chlorobenzoyl chloride: This intermediate is prepared by reacting 4-chlorobenzoic acid with thionyl chloride.

    Final coupling reaction: The final step involves the reaction of 1-(2-fluorobenzyl)-1H-1,2,4-triazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (chlorine and fluorine) in the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The triazole ring and benzamide group can undergo oxidation and reduction under specific conditions.

    Coupling reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide or triazole rings.

Scientific Research Applications

4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has similar structural features but differs in the substitution pattern of the fluorine atoms.

    2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: This compound has chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.

    6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole: This compound has a benzimidazole ring instead of a triazole ring, which affects its reactivity and applications.

Uniqueness

4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to its specific combination of halogen substituents and the triazole ring, which confer distinct chemical reactivity and potential biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

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